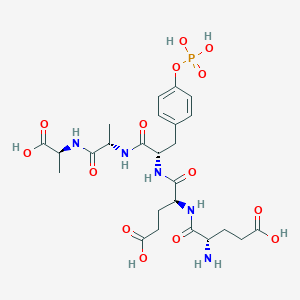
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine, also known as EGF receptor kinase substrate 8 (Eps8), is a protein that plays an important role in cellular signaling. This protein is involved in the regulation of cell growth, division, and differentiation.
Mechanism of Action
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine is phosphorylated by Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanineR kinase. This phosphorylation event leads to the recruitment of downstream signaling molecules, which ultimately lead to changes in cellular behavior. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been shown to be involved in the regulation of actin cytoskeleton dynamics, which is important for cell migration and invasion.
Biochemical and Physiological Effects:
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine plays an important role in cellular signaling. It has been shown to be involved in the regulation of cell growth, division, and differentiation. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has also been implicated in the regulation of actin cytoskeleton dynamics, which is important for cell migration and invasion.
Advantages and Limitations for Lab Experiments
One advantage of studying Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine is its involvement in cellular signaling. This protein is involved in the regulation of cell growth, division, and differentiation, which makes it an important target for drug development. One limitation of studying Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine is its complex role in cellular signaling. Further research is needed to fully understand its mechanism of action.
Future Directions
There are several directions for future research on Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine. One direction is to investigate its role in cancer development and progression. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been shown to be involved in the regulation of cell growth, division, and differentiation, which are important processes in cancer development. Another direction is to investigate its role in other cellular processes, such as cell migration and invasion. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been implicated in the regulation of actin cytoskeleton dynamics, which is important for these processes. Finally, further research is needed to fully understand the mechanism of action of Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine and its interaction with other signaling molecules.
Synthesis Methods
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine can be synthesized using solid phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain. The peptide is assembled on a solid support, which allows for the purification of the peptide after synthesis.
Scientific Research Applications
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been extensively studied in the field of cellular signaling. It has been shown to be a substrate for the epidermal growth factor receptor (Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanineR) kinase. This protein is involved in the regulation of cell growth, division, and differentiation. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has also been implicated in the regulation of actin cytoskeleton dynamics.
properties
CAS RN |
151957-35-6 |
|---|---|
Product Name |
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
Molecular Formula |
C30H38N4O4S2 |
Molecular Weight |
661.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H36N5O14P/c1-12(21(35)28-13(2)25(39)40)27-24(38)18(11-14-3-5-15(6-4-14)44-45(41,42)43)30-23(37)17(8-10-20(33)34)29-22(36)16(26)7-9-19(31)32/h3-6,12-13,16-18H,7-11,26H2,1-2H3,(H,27,38)(H,28,35)(H,29,36)(H,30,37)(H,31,32)(H,33,34)(H,39,40)(H2,41,42,43)/t12-,13-,16-,17-,18-/m0/s1 |
InChI Key |
PADRNAOGQQAXCU-IGISWZIWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
sequence |
EEXAA |
synonyms |
EEY(P)AA Glu-Glu-Tyr(P)-Ala-Ala glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
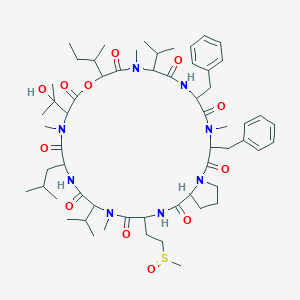
![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)
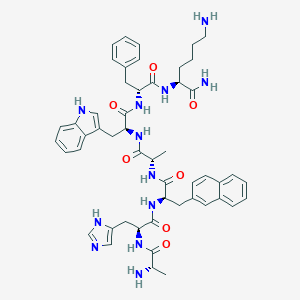
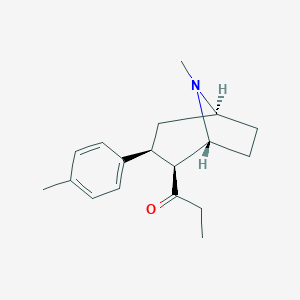
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)
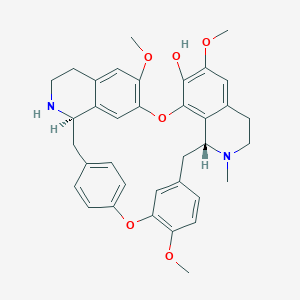
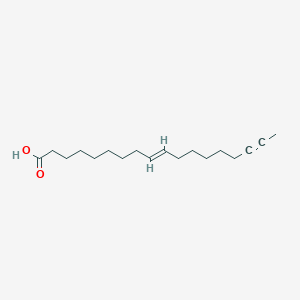


![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)